Benzyldodecyldimethylammonium bromide
Overview
Description
Benzododecinium bromide is the organic bromide salt of benzododecinium. It is a cationic surfactant that has antispetic and disinfectant properties. It has a role as a surfactant, an antiseptic drug and a disinfectant. It is a quaternary ammonium salt and an organic bromide salt. It contains a benzododecinium.
Mechanism of Action
Target of Action
Benzyldodecyldimethylammonium bromide is a cationic surfactant . Its primary targets are the bacterial cells, specifically their cell membranes . The compound interacts with the lipid and protein layers of the bacterial cell membrane, altering its permeability .
Mode of Action
The hydrophobic and hydrophilic groups in the molecular structure of this compound allow it to infiltrate the lipid and protein layers of the bacterial cell membrane . This infiltration changes the permeability of the cell membrane, leading to the leakage of intracellular materials and ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that the compound disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular materials . This disruption can affect various biochemical pathways within the bacterial cell, leading to cell death.
Pharmacokinetics
As a cationic surfactant, it is expected to have good water solubility , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By disrupting the cell membrane’s integrity, the compound causes the leakage of intracellular materials, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and the temperature
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLHYAUZSPBIU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
Record name | Benzododecinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048698 | |
Record name | Benzyldodecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7281-04-1 | |
Record name | Benzyldimethyldodecylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzododecinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldodecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZODODECINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Benzyldodecyldimethylammonium Bromide primarily used for in the context of these research papers?
A1: this compound is frequently employed as a cationic surfactant in spectrophotometric methods to determine trace amounts of metals like gallium [, , , ], indium [], and molybdenum [, , ] in various samples, including soils, fertilizers, and food products.
Q2: How does this compound enhance the sensitivity of spectrophotometric methods?
A2: this compound forms ternary complexes with metal ions and reagents like Chrome Azurol S [, , , ]. This complexation enhances the molar absorptivity of the analyte, leading to increased sensitivity in spectrophotometric detection.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H38BrN, and its molecular weight is 384.4 g/mol [].
Q4: What structural features of this compound contribute to its function?
A4: this compound possesses a bulky hydrophobic portion, including a benzyl group and a long alkyl chain, and a hydrophilic quaternary ammonium group. This structure makes it a potent surfactant, enabling interactions with both polar and non-polar molecules [].
Q5: Has the structure of this compound been studied using X-ray crystallography?
A5: Yes, the crystal structure of the monohydrate form of this compound has been determined using X-ray diffraction, revealing details about its bond lengths, angles, and interactions with water molecules [].
Q6: Are there any studies exploring the impact of structural modifications on the activity of this compound?
A6: Yes, research has investigated the effects of modifying the bulky ammonium groups of this compound on the activity and stability of α-chymotrypsin. These studies have shown that changes in the size, flexibility, and hydrophobicity of the ammonium head group can significantly alter the enzyme's catalytic properties [].
Q7: How effective is this compound in removing pollutants from wastewater?
A7: Studies indicate that magnetite nanomaterial modified with this compound effectively removes the cationic surfactant from wastewater. The adsorption process demonstrated high efficiency, reaching up to 91.4% removal, showcasing its potential for wastewater treatment applications [].
Q8: Has this compound been investigated for its potential in renewable energy applications?
A8: Research shows that this compound can enhance the stability and efficiency of perovskite solar cells. It acts as a multi-functional passivator, improving resistance to humidity-induced degradation and passivating defects within the perovskite structure, leading to improved solar cell performance [].
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